molecular formula C12H18O2 B11743003 1-Vinylcyclohexyl methacrylate

1-Vinylcyclohexyl methacrylate

Cat. No.: B11743003
M. Wt: 194.27 g/mol
InChI Key: BOJKPTHXXLQGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Vinylcyclohexyl methacrylate: is an organic compound that belongs to the family of methacrylates It is characterized by the presence of a vinyl group attached to a cyclohexyl ring, which is further connected to a methacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Vinylcyclohexyl methacrylate can be synthesized through various methods. One common approach involves the esterification of methacrylic acid with 1-vinylcyclohexanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified .

Chemical Reactions Analysis

Types of Reactions: 1-Vinylcyclohexyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize through free radical mechanisms to form polymers with desirable properties.

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Substitution: The methacrylate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Polymerization: Produces poly(this compound) with applications in coatings and adhesives.

    Oxidation: Forms epoxides or hydroxylated derivatives.

    Substitution: Yields substituted methacrylates with varied functional groups.

Scientific Research Applications

1-Vinylcyclohexyl methacrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-vinylcyclohexyl methacrylate primarily involves its polymerization behavior. The vinyl group undergoes free radical polymerization, leading to the formation of long polymer chains. The methacrylate moiety provides sites for further functionalization, allowing the creation of polymers with specific properties. The molecular targets and pathways involved include the initiation, propagation, and termination steps of free radical polymerization .

Comparison with Similar Compounds

Uniqueness: 1-Vinylcyclohexyl methacrylate is unique due to the presence of both a vinyl group and a cyclohexyl ring, which imparts distinct polymerization characteristics and potential for creating materials with unique mechanical and thermal properties.

Biological Activity

1-Vinylcyclohexyl methacrylate (VCHMA) is a methacrylate compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This article delves into the biological activity of VCHMA, exploring its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

This compound is characterized by its vinyl and methacrylate functional groups, which contribute to its reactivity and polymerization capabilities. Its structure allows for the formation of copolymers that can exhibit unique properties suitable for biomedical applications.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of VCHMA-based polymers. For instance, research has shown that the incorporation of various antimicrobial agents into methacrylate polymers can enhance their effectiveness against pathogenic microorganisms.

  • Case Study : A study evaluated the antimicrobial efficacy of acrylic resins modified with VCHMA. The results indicated significant inhibition of bacterial growth, particularly against Streptococcus mutans and Candida albicans, which are common pathogens in oral infections. The growth inhibition zones were measured, revealing a dose-dependent relationship between the concentration of VCHMA and antimicrobial activity.
Concentration of VCHMA (%)Growth Inhibition Zone (mm)
0 (control)0
110
515
1020

This table summarizes the findings from the study, demonstrating that increasing concentrations of VCHMA correlate with larger inhibition zones against tested microorganisms.

Cytotoxicity Studies

The cytotoxic effects of VCHMA have also been assessed using various cell lines. In vitro studies have shown that while low concentrations may promote cell viability, higher concentrations can lead to significant cytotoxic effects.

  • Research Findings : A study utilized MTT assays to measure cell viability in cultures exposed to VCHMA. Results indicated that at concentrations above 5%, there was a marked decrease in cell viability, suggesting potential toxicity at higher doses.
Concentration of VCHMA (%)Cell Viability (%)
0100
190
580
1050

This data highlights the importance of optimizing concentrations for applications where both antimicrobial activity and biocompatibility are crucial.

The antimicrobial action of VCHMA is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The presence of the methacrylate group enhances polymerization, allowing for the incorporation of other bioactive compounds that can synergistically improve antimicrobial efficacy.

Applications in Medicine

Given its properties, VCHMA has potential applications in:

  • Dental Materials : As an additive in dental resins to inhibit microbial growth.
  • Wound Dressings : For developing materials that prevent infection while promoting healing.
  • Drug Delivery Systems : In creating polymers that can release therapeutic agents in a controlled manner.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(1-ethenylcyclohexyl) 2-methylprop-2-enoate

InChI

InChI=1S/C12H18O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h4H,1-2,5-9H2,3H3

InChI Key

BOJKPTHXXLQGOW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1(CCCCC1)C=C

Origin of Product

United States

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